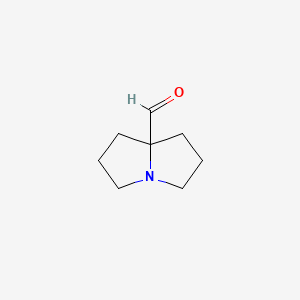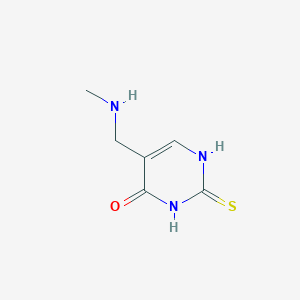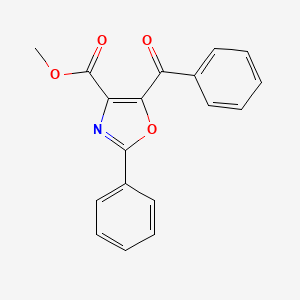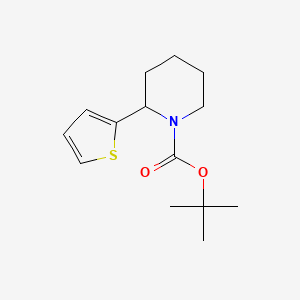
Ethyl 2,5-dichloropyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,5-dichloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dichloropyrimidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 2,5-dichloropyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The compound is usually stored under inert gas conditions to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,5-dichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Applications De Recherche Scientifique
Ethyl 2,5-dichloropyrimidine-4-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: Used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Employed in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of ethyl 2,5-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,4-dichloropyrimidine-5-carboxylate
- Methyl 2,6-dichloropyridine-4-carboxylate
- Pyrimidine sulfonamide derivatives
Uniqueness
Ethyl 2,5-dichloropyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized organic compounds and pharmaceuticals .
Propriétés
Formule moléculaire |
C7H6Cl2N2O2 |
|---|---|
Poids moléculaire |
221.04 g/mol |
Nom IUPAC |
ethyl 2,5-dichloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-13-6(12)5-4(8)3-10-7(9)11-5/h3H,2H2,1H3 |
Clé InChI |
ACPLKDSIDVAHIY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11773552.png)



![8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine](/img/structure/B11773579.png)
![4-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11773601.png)
![3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773606.png)
![(R)-4-Benzyl-3-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetyl)oxazolidin-2-one](/img/structure/B11773614.png)




